molecular formula C9H11NO3S B13252144 2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid

2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid

Cat. No.: B13252144
M. Wt: 213.26 g/mol
InChI Key: UFZVPJQVNRYBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid is utilized in various scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate biochemical pathways and interactions. In medicine, it could be explored for its potential therapeutic properties. Additionally, it has applications in the industry for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid can be compared with other similar compounds, such as this compound hydrochloride. These compounds share similar structural features but may differ in their chemical properties and applications .

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

2-[4-(methylsulfonimidoyl)phenyl]acetic acid

InChI

InChI=1S/C9H11NO3S/c1-14(10,13)8-4-2-7(3-5-8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)

InChI Key

UFZVPJQVNRYBPB-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.